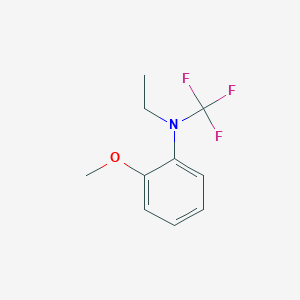
N-ethyl-2-methoxy-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of an ethyl group, a methoxy group, and a trifluoromethyl group attached to the aniline ring. The trifluoromethyl group is known for its unique chemical properties, which make this compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methoxy-N-(trifluoromethyl)aniline can be achieved through several synthetic routes.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-2-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted anilines.
Aplicaciones Científicas De Investigación
N-ethyl-2-methoxy-N-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-ethyl-2-methoxy-N-(trifluoromethyl)aniline include:
- 2-methoxy-5-(trifluoromethyl)aniline
- N-methyl-2-(trifluoromethyl)aniline
- 2-methyl-3-(trifluoromethyl)aniline
Uniqueness
This compound is unique due to the combination of its ethyl, methoxy, and trifluoromethyl groups, which confer distinct chemical properties. These properties include increased lipophilicity, enhanced metabolic stability, and unique electronic effects, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
N-ethyl-2-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-3-14(10(11,12)13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 |
Clave InChI |
YDSYOAQBZKLPQM-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


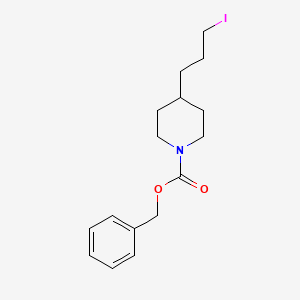
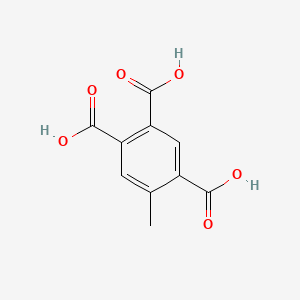

![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)

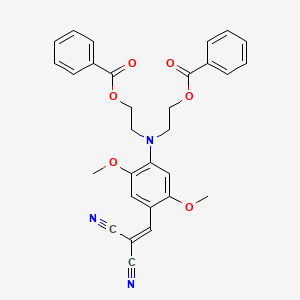
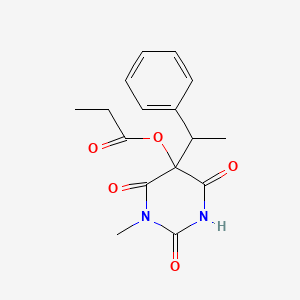
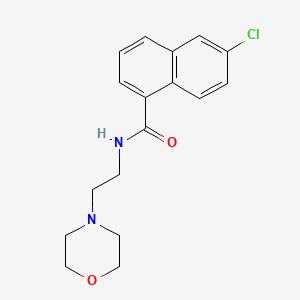
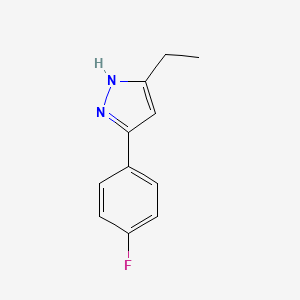

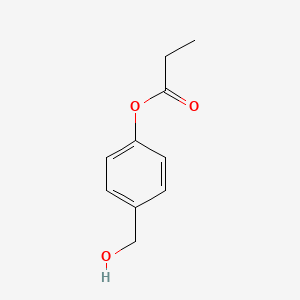


![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
